2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride
Description
Properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)furan-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2/c1-3-5(6(8)12)4(2-13-3)7(9,10)11/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLAONYMTMTOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CO1)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The reaction proceeds through a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by subsequent steps that lead to the formation of the acid chloride:
- Nucleophilic attack of the carboxyl oxygen on thionyl chloride
- Formation of a mixed anhydride intermediate
- Chloride ion attack on the carbonyl carbon
- Elimination of SO₂ and HCl to form the acid chloride
Experimental Procedure
While specific procedures for this compound are limited in the literature, the following general procedure can be adapted from related compounds:
- To a solution of 2-methyl-4-(trifluoromethyl)furan-3-carboxylic acid in an appropriate solvent (typically 1,2-dichloroethane), add thionyl chloride (1.5-2.0 equivalents)
- Heat the reaction mixture under reflux conditions for 2-5 hours
- Monitor the reaction progress (by TLC, HPLC, or gas evolution)
- After completion, remove the solvent and excess thionyl chloride under reduced pressure
- The resulting this compound can be used directly or purified as needed
For example, in the synthesis of the related compound 2-methyl-4-trifluoromethylthiazole-5-carbonyl chloride, 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid (100 mmol) was reacted with thionyl chloride (150 mmol) in 1,2-dichloroethane (100 mL) at 35°C to reflux temperature for 3-5 hours, yielding 18.5 g of the acid chloride.
Optimization Parameters
Based on similar reactions, the following parameters can be optimized for the thionyl chloride method:
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Molar ratio (SOCl₂:acid) | 1.5-2.1:1 | Excess thionyl chloride ensures complete conversion |
| Solvent concentration | 0.5-1.0 M | Higher concentrations may accelerate reaction but increase side reactions |
| Temperature | 35°C to reflux | Higher temperatures generally accelerate the reaction |
| Reaction time | 2-5 hours | Depends on temperature and scale |
| Solvent choice | DCE, DCM, toluene | Affects solubility, temperature range, and reaction rate |
Synthesis Using Oxalyl Chloride
An alternative to thionyl chloride for the preparation of this compound is oxalyl chloride ((COCl)₂). Oxalyl chloride is often preferred when milder reaction conditions are required or when the byproducts of the thionyl chloride reaction (SO₂ and HCl) might interfere with sensitive functional groups.
Reaction Mechanism with Catalytic DMF
The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF), which significantly accelerates the rate:
- DMF reacts with oxalyl chloride to form the Vilsmeier reagent ([Me₂N=CHCl]⁺ Cl⁻)
- The Vilsmeier reagent, being a more potent chlorinating agent, reacts with the carboxylic acid
- The reaction proceeds through similar intermediates as with thionyl chloride
- The final step involves the elimination of CO, CO₂, and HCl to form the acid chloride
Experimental Procedure
A general procedure using oxalyl chloride would involve:
- Dissolve 2-methyl-4-(trifluoromethyl)furan-3-carboxylic acid in dichloromethane (typically 0.1-0.5 M)
- Cool the solution to 0-5°C
- Add a catalytic amount of DMF (0.01-0.05 equivalents)
- Add oxalyl chloride (1.1-1.3 equivalents) dropwise
- Allow the mixture to warm to room temperature and stir for 1-3 hours
- Remove the solvent and excess reagents under reduced pressure
- The resulting this compound can be used as needed
Comparison of Oxalyl Chloride vs. Thionyl Chloride
| Aspect | Thionyl Chloride | Oxalyl Chloride |
|---|---|---|
| Reaction conditions | Reflux (40-80°C) | Room temperature (20-25°C) |
| Reaction time | 2-5 hours | 1-3 hours |
| Catalyst requirement | None typically needed | DMF (catalytic) |
| Byproducts | SO₂, HCl | CO, CO₂, HCl |
| Handling considerations | Corrosive, moisture-sensitive | Highly reactive, moisture-sensitive |
| Cost | Lower | Higher |
| Selectivity | Good | Excellent for sensitive substrates |
Alternative Chlorinating Agents
Besides thionyl chloride and oxalyl chloride, several other chlorinating agents can be utilized for the preparation of this compound.
Triphosgene Method
Bis(trichloromethyl) carbonate, commonly known as triphosgene, offers a safer alternative to phosgene for the preparation of acid chlorides. For the related compound 2-methyl-4-trifluoromethyl-5-thiazolecarboxylic acid chloride, the following procedure has been reported:
Other Chlorinating Agents
Additional chlorinating agents that could potentially be used include:
| Agent | Advantages | Disadvantages | Typical Conditions |
|---|---|---|---|
| Phosphorus pentachloride (PCl₅) | Effective for hindered acids | Moisture sensitive, corrosive | RT to reflux, 2-5h |
| Phosphorus trichloride (PCl₃) | Less reactive than PCl₅ | Requires higher temperatures | Reflux, 4-8h |
| Cyanuric chloride | Solid, easier to handle | Less reactive | Room temp. to 50°C, 6-12h |
| Phosphorus oxychloride (POCl₃) | Liquid, easy to handle | May require catalysts | Reflux, 3-6h |
Precursor Synthesis
The preparation of this compound requires the carboxylic acid precursor, 2-methyl-4-(trifluoromethyl)furan-3-carboxylic acid (CAS: 26431-53-8).
Hydrolysis of Corresponding Ester
One common approach to synthesize the carboxylic acid precursor is through the hydrolysis of the corresponding ester, such as ethyl 5-methyl-2-(trifluoromethyl)-3-furoate:
- Combine the ester with an aqueous solution of sodium or potassium hydroxide (typically 5-15%)
- Add a co-solvent such as ethanol to improve solubility
- Heat the mixture under reflux conditions or at an appropriate temperature (40-80°C)
- After completion (typically 1-3 hours), cool the reaction mixture
- Acidify with hydrochloric acid to pH 1-2
- Isolate the precipitated carboxylic acid by filtration or extraction
This approach is analogous to the procedure described for the related compound 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid, where the ethyl ester was hydrolyzed using potassium hydroxide in a water/ethanol mixture.
Reaction Conditions and Optimization
The efficiency of converting 2-methyl-4-(trifluoromethyl)furan-3-carboxylic acid to its acid chloride can be influenced by various factors. Based on the synthesis of similar compounds, the following optimizations may be relevant:
Solvent Effects
The choice of solvent can significantly impact the reaction outcome:
| Solvent | Boiling Point | Advantages | Disadvantages |
|---|---|---|---|
| Dichloromethane | 39.6°C | Low boiling point, good solubility | Limited temperature range |
| 1,2-Dichloroethane | 83.5°C | Higher boiling point allows higher temperatures | Environmental concerns |
| Toluene | 110.6°C | Effective for triphosgene reactions | Less effective for polar compounds |
| No solvent (neat) | N/A | Simplified workup, higher concentration | Potential for overheating and side reactions |
Temperature Control
Optimal temperature ranges for different chlorinating agents:
- Thionyl chloride: 35-80°C (depending on solvent)
- Oxalyl chloride: 0-25°C (room temperature)
- Triphosgene: 40-60°C
- Phosphorus pentachloride: 25-80°C
Reaction Time Considerations
The reaction time should be sufficient for complete conversion without extending unnecessarily:
- Too short: Incomplete conversion, reduced yield
- Too long: Potential decomposition, side reactions
- Optimal: Depends on reagent (2-5h for thionyl chloride, 1-3h for oxalyl chloride)
Purification and Characterization
Purification Methods
After synthesis, this compound requires purification to remove impurities:
| Method | Procedure | Advantages | Disadvantages |
|---|---|---|---|
| Vacuum distillation | Distillation under reduced pressure | Effective for volatile compounds | Thermal decomposition possible |
| Recrystallization | If solid, crystallization from appropriate solvent | Simple technique, high purity | May not apply if compound is liquid |
| Column chromatography | Purification through stationary phase | Versatile for complex mixtures | Silica may cause hydrolysis |
Analytical Characterization
Characterization of this compound typically involves multiple techniques:
| Technique | Information Provided | Expected Results |
|---|---|---|
| ¹H NMR | Proton chemical shifts | Signals for methyl group (~2.5 ppm) and furan H (~7-8 ppm) |
| ¹³C NMR | Carbon chemical shifts | Carbonyl carbon (~165-170 ppm), furan carbons (110-160 ppm) |
| ¹⁹F NMR | Trifluoromethyl signal | CF₃ signal around -60 to -65 ppm |
| IR Spectroscopy | Functional group identification | C=O stretch (1750-1800 cm⁻¹), CF₃ bands (1100-1350 cm⁻¹) |
| Mass Spectrometry | Molecular weight confirmation | M+ peak at m/z 212, with characteristic isotope pattern for Cl |
Applications of the Synthesized Compound
This compound serves as a valuable intermediate in various synthetic processes:
Pharmaceutical Applications
The compound is utilized in the synthesis of pharmaceutical compounds, particularly those requiring the incorporation of the trifluoromethylfuran moiety. The carbonyl chloride functionality allows for the formation of:
- Amides through reaction with amines
- Esters through reaction with alcohols
- Thioesters through reaction with thiols
- More complex structures through cross-coupling reactions
Research and Development Applications
In research settings, the compound serves as a building block for the development of:
- Novel heterocyclic compounds
- Fluorinated pharmaceutical candidates
- Specialty chemicals with unique properties
- Materials with specific electronic or physical characteristics
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Oxidation and Reduction Reactions: The furan ring can participate in oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions with amines and alcohols, respectively.
Oxidized Furans: Formed from oxidation reactions, although these are less common.
Scientific Research Applications
2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form various derivatives. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable building block in the synthesis of bioactive molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analogues
Pyrazole-Based Carbonyl Chlorides
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (C₆H₄ClF₃N₂O)
- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (C₁₀H₆ClF₃N₂O) Structure: Pyrazole ring with a phenyl substituent.
Key Difference : The furan ring in the target compound introduces distinct electronic properties (oxygen vs. nitrogen heteroatoms), influencing reactivity and solubility.
Trifluoromethanesulfonyl Chloride (CClF₃O₂S)
- Structure : Sulfonyl chloride group (-SO₂Cl) instead of carbonyl chloride (-COCl).
- Physical Properties : Boiling point 29–32°C, density 1.583 g/mL, refractive index 1.334 .
- Applications : Widely used as a triflating agent in organic synthesis.
Key Difference : The sulfonyl group’s strong electron-withdrawing nature contrasts with the acyl chloride’s electrophilicity, leading to divergent reaction pathways (e.g., sulfonamide vs. amide formation).
Compounds with Furan or Trifluoromethyl Moieties in Agrochemicals
Several pesticides listed in the Pesticide Chemicals Glossary () share structural motifs with the target compound:
- Furilazole (C₁₃H₁₅Cl₂NO₂): Contains a furan ring and acts as a herbicide safener.
- Triflusulfuron methyl ester (C₁₅H₁₅F₃N₆O₆S) : Includes a trifluoromethyl group and a triazine ring, used as a sulfonylurea herbicide.
Key Insight : The trifluoromethyl group enhances metabolic stability and lipophilicity in agrochemicals, while furan rings contribute to π-π interactions in target binding.
Data Table: Comparative Analysis
Research Findings and Implications
Synthetic Utility : Like the pyrazole derivatives in , the compound is likely synthesized via thionyl chloride-mediated carboxyl activation, though experimental validation is needed.
Biological Activity
2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride is a compound that has gained attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a furan ring with a trifluoromethyl group and a carbonyl chloride functional group. Its molecular formula is , and it exhibits significant electrophilic properties due to the presence of the carbonyl chloride.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity: The compound has shown potential against several bacterial strains, likely due to its ability to disrupt bacterial cell membranes.
- Anti-inflammatory Effects: Preliminary studies suggest that it may inhibit key inflammatory pathways, which could be beneficial in treating conditions like arthritis.
- Cytotoxicity Against Cancer Cells: In vitro studies have indicated that this compound can induce apoptosis in certain cancer cell lines, making it a candidate for further anticancer research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cellular membranes more effectively.
- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in metabolic and signaling pathways.
- Receptor Modulation: It could modulate receptor activity, leading to altered cellular responses, particularly in inflammatory pathways.
Case Studies and Experimental Data
-
Antimicrobial Studies:
- A study evaluated the antimicrobial properties of several furan derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria with an IC50 value of 12 µg/mL.
- Cytotoxicity Assessment:
- Anti-inflammatory Activity:
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthesis routes for 2-methyl-4-(trifluoromethyl)furan-3-carbonyl chloride, and what critical parameters influence yield?
Methodological Answer: The synthesis typically involves chlorination of the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Key parameters include:
- Moisture control : Strict anhydrous conditions to prevent hydrolysis of the acyl chloride.
- Temperature : Reaction temperatures between 0–25°C to balance reactivity and side-product formation.
- Catalysts : Use of catalytic dimethylformamide (DMF) to enhance chlorination efficiency.
Analogous protocols for related acyl chlorides suggest refluxing in dichloromethane or toluene under inert gas .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is recommended:
Q. What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Under inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis or thermal decomposition.
- Handling : Use moisture-free glassware and gloveboxes for transfers.
- Decomposition Monitoring : Regular NMR or HPLC checks for hydrolysis products (e.g., carboxylic acid) .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and minimize byproducts?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (e.g., THF, DMF) versus non-polar solvents (toluene) to balance reactivity and selectivity.
- Reagent Stoichiometry : Optimize SOCl₂ equivalents (typically 1.2–2.0 equiv) to avoid excess reagent residues.
- Byproduct Analysis : Use GC-MS or LC-MS to identify impurities (e.g., dimerization products) and adjust reaction time/temperature accordingly .
Q. How should researchers resolve contradictions in spectral data during structural confirmation?
Methodological Answer:
Q. What strategies are effective for studying the compound’s stability under varying conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) while monitoring degradation via HPLC.
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions .
Q. Can computational methods predict reactivity for downstream derivatization?
Methodological Answer:
- DFT Calculations : Model nucleophilic attack sites (e.g., carbonyl carbon) using software like Gaussian or ORCA.
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., SN2 vs. acylation mechanisms).
- Docking Studies : Predict binding affinity in biological targets (e.g., enzyme inhibition) .
Data Contradiction Analysis
Example Scenario : Conflicting NMR shifts for the trifluoromethyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
